N~1~-{5-[(4-NITROPHENYL)SULFONYL]-1,3-THIAZOL-2-YL}-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE
Description
N~1~-{5-[(4-NITROPHENYL)SULFONYL]-1,3-THIAZOL-2-YL}-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a nitrophenyl group, and a tetraazole moiety, making it a versatile candidate for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7O5S3/c26-15(11-31-18-21-22-23-24(18)12-4-2-1-3-5-12)20-17-19-10-16(32-17)33(29,30)14-8-6-13(7-9-14)25(27)28/h1-10H,11H2,(H,19,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEHNAONFSBJPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-{5-[(4-NITROPHENYL)SULFONYL]-1,3-THIAZOL-2-YL}-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the nitrophenyl sulfonyl group. The final steps involve the coupling of the thiazole derivative with the tetraazole moiety under controlled conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to scale up the synthesis while maintaining efficiency and minimizing waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and phenyl rings.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The sulfonyl and thiazole groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Products may include sulfoxides and sulfones.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted thiazole and phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic properties.
Biology:
Enzyme Inhibition: The compound can inhibit specific enzymes, making it useful in studying enzyme mechanisms and developing inhibitors.
Protein Binding: Its ability to bind to proteins can be exploited in biochemical assays and drug development.
Medicine:
Drug Development:
Diagnostics: Use in diagnostic assays to detect specific biomolecules.
Industry:
Chemical Manufacturing: Utilized in the synthesis of other complex organic compounds.
Pharmaceuticals: Potential use in the production of active pharmaceutical ingredients.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The thiazole and tetraazole rings can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The nitrophenyl sulfonyl group can enhance binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
- **N~1~-{5-[(4-METHOXYPHENYL)SULFONYL]-1,3-THIAZOL-2-YL}-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE
- **N~1~-{5-[(4-CHLOROPHENYL)SULFONYL]-1,3-THIAZOL-2-YL}-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE
Uniqueness: The presence of the nitrophenyl group in N1-{5-[(4-NITROPHENYL)SULFONYL]-1,3-THIAZOL-2-YL}-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE imparts unique electronic properties, enhancing its reactivity and binding affinity compared to similar compounds with different substituents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
